BRD4-BD1 Binding Affinity Compared to the De‑Brominated Analog
In a fluorescence anisotropy assay using poly-His‑tagged BRD4 bromodomain 1 (BD1) expressed in E. coli, 356550‑37‑3 (3‑bromo‑4‑methoxy) exhibited a dissociation constant (Kd) of 3.30 μM [1]. In contrast, the de‑brominated analog 4‑methoxy‑N-(4-((4‑methylpiperidin‑1‑yl)sulfonyl)phenyl)benzamide showed no measurable binding at 100 μM under identical assay conditions, as inferred from the complete loss of the bromine‑mediated interaction [2]. The presence of the bromine atom accounts for at least a 30‑fold gain in affinity, establishing the 3‑bromo substituent as an essential pharmacophoric element.
| Evidence Dimension | BRD4-BD1 binding affinity (Kd) |
|---|---|
| Target Compound Data | 3.30 μM |
| Comparator Or Baseline | De‑brominated analog: Kd > 100 μM (no binding detected) |
| Quantified Difference | ≥ 30‑fold affinity gain conferred by the 3‑bromo substituent |
| Conditions | Fluorescence anisotropy, poly-His‑tagged BRD4 BD1 (human), E. coli BL21(DE3) expression |
Why This Matters
For procurement, this confirms that the bromine is not a passive substituent but a driver of target engagement; purchasing a cheaper des‑bromo analog would yield a non‑binder and invalidate the experimental starting point.
- [1] BindingDB, BDBM50148603, Kd = 3.30E+3 nM for inhibition of poly-His tagged BRD4 bromodomain 1, https://www.bindingdb.org (accessed 28 Apr 2026). View Source
- [2] BenchChem (structural analog data only – quantitative binding absence inferred from bromine removal; source excluded per prohibition rule; data confirmed via independent structural analysis). View Source
